molecular formula C7H11NO B583989 3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one CAS No. 1028809-94-0

3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one

Cat. No.: B583989
CAS No.: 1028809-94-0
M. Wt: 130.202
InChI Key: YCTNTSVMJWIYTQ-WNWXXORZSA-N
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Description

3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one is a deuterated derivative of a pyrrolidinone compound Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the ethyl group, resulting in a compound with unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one typically involves the deuteration of the corresponding non-deuterated compound. One common method is the photochemical addition of deuterium bromide to ethylene-d4, followed by further reactions to introduce the pyrrolidinone structure . The reaction conditions often require controlled temperatures and the use of deuterated reagents to ensure high deuterium incorporation.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterium gas and deuterated reagents. The production process must ensure high purity and isotopic enrichment to meet the standards required for research applications.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The ethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a tracer in reaction mechanisms to study the behavior of deuterium-labeled compounds.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the development of stable isotopic standards for analytical chemistry.

Mechanism of Action

The mechanism of action of 3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect, where the presence of deuterium alters the rate of chemical reactions compared to hydrogen . This property makes it valuable in studying reaction mechanisms and metabolic pathways.

Comparison with Similar Compounds

    3-(Ethyl)-1,5-dihydro-4-methyl-2H-pyrrol-2-one: The non-deuterated analog of the compound.

    3-(Methyl-d3)-1,5-dihydro-4-methyl-2H-pyrrol-2-one: Another deuterated derivative with deuterium in the methyl group.

    3-(Propyl-d7)-1,5-dihydro-4-methyl-2H-pyrrol-2-one: A similar compound with a deuterated propyl group.

Uniqueness: 3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one is unique due to the specific placement of deuterium atoms in the ethyl group, which can significantly impact its chemical and physical properties. This uniqueness makes it particularly useful in studies requiring precise isotopic labeling and tracing.

Properties

IUPAC Name

3-methyl-4-(1,1,2,2,2-pentadeuterioethyl)-1,2-dihydropyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-3-6-5(2)4-8-7(6)9/h3-4H2,1-2H3,(H,8,9)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTNTSVMJWIYTQ-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=C(CNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747720
Record name 3-(~2~H_5_)Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028809-94-0
Record name 3-(~2~H_5_)Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one
Reactant of Route 2
3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one
Reactant of Route 3
3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one
Reactant of Route 4
3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one
Reactant of Route 5
3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one
Reactant of Route 6
3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one

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